(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride: is a chemical compound with the molecular formula C6H15N3O4S·HCl and a molecular weight of 261.73 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving amino acids and sulfamoyl derivatives. One common method involves the reaction of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes involve the use of reactors and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation products: Various carboxylic acids and other oxidized derivatives.
Reduction products: Reduced amines and other reduced derivatives.
Substitution products: Different substituted derivatives based on the nucleophiles and electrophiles used.
Scientific Research Applications
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride: has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride: can be compared with other similar compounds, such as:
(2S)-2-amino-3-[(ethylsulfamoyl)amino]propanoic acid hydrochloride
(2S)-2-amino-3-[(butylsulfamoyl)amino]propanoic acid hydrochloride
(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid
These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfamoyl group. The differences in their chemical properties and biological activities highlight the uniqueness of each compound.
Properties
CAS No. |
2613299-70-8 |
---|---|
Molecular Formula |
C6H16ClN3O4S |
Molecular Weight |
261.7 |
Purity |
95 |
Origin of Product |
United States |
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